molecular formula C19H22N2O B11473578 [4-(dimethylamino)phenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

[4-(dimethylamino)phenyl](2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)methanone

Cat. No.: B11473578
M. Wt: 294.4 g/mol
InChI Key: INZAROOSMJAFEE-UHFFFAOYSA-N
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Description

N,N-DIMETHYL-4-(2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE-1-CARBONYL)ANILINE: is an organic compound that belongs to the class of benzazepines This compound is characterized by its complex structure, which includes a benzazepine core and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-DIMETHYL-4-(2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE-1-CARBONYL)ANILINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted phenethylamine.

    Introduction of the Aniline Moiety: The aniline group can be introduced through a coupling reaction, often using reagents like aniline derivatives and coupling agents such as EDCI or DCC.

    N,N-Dimethylation: The final step involves the dimethylation of the nitrogen atoms, which can be accomplished using reagents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing nitro groups to amines.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, or nitrating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and inhibition, providing insights into biochemical pathways and mechanisms.

Medicine:

    Drug Development: Due to its structural complexity, the compound is of interest in the development of new therapeutic agents, particularly for neurological and psychiatric disorders.

Industry:

    Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N,N-DIMETHYL-4-(2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE-1-CARBONYL)ANILINE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N,N-DIMETHYL-4-(2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE-1-CARBONYL)ANILINE: shares similarities with other benzazepine derivatives, such as:

Uniqueness: The uniqueness of N,N-DIMETHYL-4-(2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPINE-1-CARBONYL)ANILINE lies in its specific substitution pattern and the presence of both the benzazepine core and the aniline moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

InChI

InChI=1S/C19H22N2O/c1-20(2)17-12-10-16(11-13-17)19(22)21-14-6-5-8-15-7-3-4-9-18(15)21/h3-4,7,9-13H,5-6,8,14H2,1-2H3

InChI Key

INZAROOSMJAFEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCCCC3=CC=CC=C32

Origin of Product

United States

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